molecular formula C8H5Cl2NO2 B13211929 4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one

4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13211929
M. Wt: 218.03 g/mol
InChI Key: JSUBYQLEJVQEIU-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of chlorine atoms at positions 4 and 7, a hydroxyl group at position 3, and a dihydroindole structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to yield the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

4,7-dichloro-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2,7,12H,(H,11,13)

InChI Key

JSUBYQLEJVQEIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(C(=O)N2)O)Cl

Origin of Product

United States

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